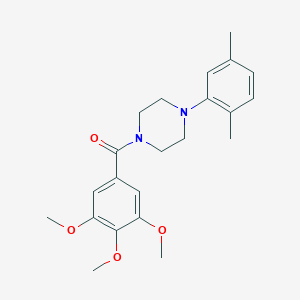

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic compound featuring a piperazine core substituted at the 4-position with a 2,5-dimethylphenyl group and linked via a ketone bridge to a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with tubulin-binding or kinase-inhibitory activity . The piperazine ring enhances solubility and modulates receptor interactions, while the dimethylphenyl substituent introduces steric and electronic effects that influence binding affinity and metabolic stability .

Properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-15-6-7-16(2)18(12-15)23-8-10-24(11-9-23)22(25)17-13-19(26-3)21(28-5)20(14-17)27-4/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTAEYQWRLVXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them. The structure-activity relationships suggest that the phenylpiperazine region of the compound is an important center where α receptors combine with the drug’s basic center. These compounds have α receptor blocking activity in varying degrees.

Biochemical Pathways

The α1-ars, which are the compound’s primary targets, are associated with numerous neurodegenerative and psychiatric conditions. Therefore, it can be inferred that the compound may influence the biochemical pathways related to these conditions.

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures. These compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-adrenergic receptor antagonists.

Biological Activity

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperazine ring substituted with a 2,5-dimethylphenyl group and a methanone linked to a trimethoxyphenyl moiety. The structural characteristics contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | HeLa | 10 | Cell cycle arrest |

| C | A549 | 12 | Inhibition of migration |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes in the body:

- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, which may explain some of its neuropharmacological effects.

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Study on Antihypertensive Effects

A notable study explored the antihypertensive effects of piperazine derivatives similar to our compound. The results indicated that these compounds could lower blood pressure through alpha-adrenergic blocking actions in normotensive rats .

Synthesis and Evaluation

In a comparative synthesis study, researchers synthesized various derivatives of the compound and evaluated their biological activities. It was found that modifications on the trimethoxyphenyl group significantly influenced both anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents on Piperazine | Trimethoxyphenyl Linkage | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Source |

|---|---|---|---|---|---|

| (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (Target) | 2,5-Dimethylphenyl | Methanone | ~398.5 (calculated) | Reference compound | N/A |

| 4-(4-Methylphenyl)piperazin-1-ylmethanone | 4-Methylphenyl | Methanone | 382.4 | Methyl group at para-position on phenyl ring | |

| 4-(4-Toluenesulfonyl)piperazin-1-ylmethanone | 4-Toluenesulfonyl | Methanone | 460.5 | Sulfonyl group increases polarity and bulk | |

| (4-(2-Fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | 2-Fluorophenyl (pyrrole) | Methanone | ~375.4 (calculated) | Pyrrole ring replaces piperazine; fluorine substitution |

Key Observations:

Substituent Position and Electronic Effects :

- The target compound’s 2,5-dimethylphenyl group creates a sterically hindered environment compared to the para-methylphenyl analog . This may reduce rotational freedom and enhance selectivity for hydrophobic binding pockets.

- The sulfonyl-substituted analog exhibits significantly higher polarity (logP ~2.8 vs. ~3.5 for the target), likely affecting membrane permeability.

Trimethoxyphenyl Group Consistency :

All analogs retain the 3,4,5-trimethoxyphenyl group, suggesting its critical role in target engagement, possibly through π-π stacking or interactions with aromatic residues in enzymes .

Predicted Properties :

- Solubility : Moderate solubility in DMSO or chloroform due to the lipophilic trimethoxyphenyl and dimethylphenyl groups.

- Stability : Likely stable under ambient conditions but susceptible to oxidative degradation at the methoxy groups.

Research Implications and Limitations

- Limitations : Lack of direct biological data (e.g., IC50 values, toxicity profiles) limits translational conclusions. Further studies should prioritize in vitro screening against cancer cell lines and tubulin polymerization assays.

Q & A

Q. Q: What are the key synthetic steps and reaction conditions for synthesizing (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?

A: The synthesis typically involves:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 2,5-dimethylphenylpiperazine and a benzoyl chloride derivative.

- Step 2: Coupling the piperazine intermediate with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions (room temperature, dichloromethane solvent, and a base like triethylamine).

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Critical Parameters: Reaction stoichiometry (1:1 molar ratio of piperazine to benzoyl chloride) and temperature control to minimize side reactions.

Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

A: Key methods include:

Solubility and Formulation

Q. Q: How do physicochemical properties influence solubility, and what formulation strategies are recommended for in vitro assays?

A:

- LogP: Predicted ~3.5 (via computational tools), indicating moderate lipophilicity.

- Solubility Enhancers: Use DMSO for stock solutions (≤10 mM) and dilute with PBS or cell culture media.

- Formulation Challenges: Precipitation at high concentrations; sonication or co-solvents (e.g., cyclodextrins) may improve stability .

Biological Target Identification

Q. Q: What experimental strategies identify potential biological targets for this compound?

A:

- Target Fishing: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Computational Docking: Screen against databases (e.g., Protein Data Bank) using software like AutoDock Vina; prioritize targets with binding energy ≤−8 kcal/mol .

- Functional Assays: Test activity against GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s known interactions .

Advanced SAR Studies

Q. Q: How can structure-activity relationship (SAR) studies optimize pharmacological activity?

A:

- Modifications: Vary substituents on the phenyl rings (e.g., replace methoxy with halogen or alkyl groups).

- Key Findings:

- Assays: Use cytotoxicity (MTT) and receptor-binding assays to validate SAR trends .

Computational Modeling

Q. Q: What computational methods predict binding modes and affinity for this compound?

A:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 5-HT₂A receptor) for 100 ns to assess stability.

- Free Energy Calculations: Use MM-GBSA to estimate ΔG binding; correlate with experimental IC₅₀ values .

- ADMET Prediction: Tools like SwissADME predict bioavailability (%F = 65–70%) and BBB penetration (logBB = −0.5) .

Data Contradictions

Q. Q: How to resolve discrepancies in reported biological activity across studies?

A:

- Source Analysis: Check assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ values vary between MCF-7 (breast cancer) and HeLa cells due to differential receptor expression .

- Reproducibility: Validate key findings using orthogonal methods (e.g., SPR for binding affinity vs. radioligand assays) .

Metabolic Stability

Q. Q: What in vitro models assess metabolic stability, and how do results guide structural optimization?

A:

- Liver Microsomes: Incubate compound with human liver microsomes (HLM) + NADPH; monitor depletion via LC-MS.

- Key Metabolites: Hydroxylation at the piperazine ring (major pathway); introduce electron-withdrawing groups (e.g., CF₃) to block oxidation .

Toxicity Prediction

Q. Q: What in silico tools predict toxicological profiles, and how are predictions validated?

A:

- Tools: ProTox-II (predicts hepatotoxicity) and Derek Nexus (flags structural alerts, e.g., mutagenic piperazine metabolites).

- Validation: Compare with Ames test (bacterial reverse mutation) and in vivo acute toxicity (rodent LD₅₀) .

Stereochemical Impact

Q. Q: How does stereochemistry influence activity, and what methods determine stereoisomerism?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.